(3R,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one is a chiral amino alcohol that plays a significant role in medicinal chemistry and organic synthesis. This compound is characterized by its unique structural properties, which include a pyrrolidine ring with an amino group and a hydroxyl group. Its molecular formula is , and it has a molecular weight of 116.12 g/mol. The compound is known for its potential applications in the development of pharmaceuticals and as a building block in organic synthesis.
(3R,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one can be sourced from various chemical suppliers and is classified under amino alcohols. It is often utilized in research settings for its stereochemical properties, which are crucial for synthesizing biologically active compounds. The compound is recognized by its CAS number 220812-09-9.
The synthesis of (3R,4R)-3-amino-4-hydroxy-pyrrolidin-2-one typically involves several approaches that ensure the correct stereochemistry of the product.
In industrial settings, methods like asymmetric hydrogenation or enzymatic resolution are favored for large-scale production due to their efficiency in achieving high yields and enantiomeric excess without extensive purification steps .
The molecular structure of (3R,4R)-3-amino-4-hydroxy-pyrrolidin-2-one features a five-membered pyrrolidine ring with the following key functional groups:
The compound's stereochemistry is crucial, as it influences its reactivity and biological activity.
The compound has the following structural data:
(3R,4R)-3-amino-4-hydroxy-pyrrolidin-2-one can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Controlled temperatures and inert atmospheres are often employed to minimize side reactions.
The mechanism of action for (3R,4R)-3-amino-4-hydroxy-pyrrolidin-2-one primarily revolves around its interaction with biological targets due to its structural features. The amino group can act as a nucleophile in various biochemical reactions, while the hydroxyl group can participate in hydrogen bonding interactions, enhancing the compound's solubility and reactivity in biological systems.
These properties suggest that (3R,4R)-3-amino-4-hydroxy-pyrrolidin-2-one can interact favorably with various biological molecules, making it a candidate for further pharmacological studies .
(3R,4R)-3-amino-4-hydroxy-pyrrolidin-2-one has several applications in scientific research:
Chiral auxiliaries enable precise stereochemical installation in pyrrolidinone synthesis, particularly crucial for establishing the (3R,4R) configuration. The Evans oxazolidinone approach has been successfully adapted, where a chiral auxiliary directs cyclization of γ-azido carbonyl precursors to form the pyrrolidinone ring with excellent stereocontrol (>98% ee). This methodology leverages nucleophilic displacement followed by intramolecular amidation, where the chiral auxiliary governs facial selectivity during ring closure. Alternatively, chiral pool strategies utilize naturally derived amino acids like L-threonine to install vicinal stereocenters. The threonine backbone provides both the amino functionality and stereochemical template for constructing the pyrrolidinone ring through lactamization. This approach achieves diastereomeric ratios exceeding 95:5 while minimizing epimerization risks through optimized protecting group strategies (PG = Fmoc, Boc) [3] [6].
Table 1: Chiral Auxiliary Approaches for Stereocontrol
| Auxiliary Type | Precursor | Cyclization Method | d.r. | ee (%) |
|---|---|---|---|---|
| Evans Oxazolidinone | γ-Azido ester | Intramolecular amidation | >99:1 | >98 |
| L-Threonine Derivative | Protected amino acid | Lactamization | 95:5 | 97 |
| D-Glyceraldehyde acetonide | Aldehyde-ester | Reductive amination/cyclization | 92:8 | 95 |
Transition metal catalysis offers step-efficient enantioselective routes to the target pyrrolidinone. Ru(II)-BINAP complexes catalyze asymmetric hydrogenation of cyclic dehydroamino acid derivatives, achieving the (3R,4R) configuration with high enantiomeric purity (92-95% ee). This method demonstrates exceptional functional group tolerance toward the lactam carbonyl and hydroxy group. Organocatalytic approaches employing L-proline-derived catalysts facilitate enantioselective Mannich reactions between aldehyde precursors and glycine derivatives. This strategy constructs the pyrrolidinone ring while establishing contiguous stereocenters through dynamic kinetic resolution. The reaction proceeds via enamine-iminium activation, delivering the trans-isomer with diastereoselectivity up to 10:1 and enantioselectivity of 89-93% ee. Notably, these catalytic methods eliminate stoichiometric chiral reagents, enhancing synthetic efficiency and reducing waste generation [5] [6].
Multi-step sequences benefit significantly from convergent fragment coupling and protecting group minimization. A streamlined four-step route utilizes commercially available (R)-epichlorohydrin, where regioselective azide opening and hydroxy-directed aminolysis establish the stereocenters before ring closure. This approach achieves an overall yield improvement from 18% to 42% compared to linear sequences. Microwave-assisted cyclization reduces reaction times from hours to minutes (15 min vs 12h) while suppressing racemization. Tandem deprotection-cyclization steps further enhance efficiency by eliminating intermediate purification. Critical innovations include employing orthogonal protecting groups (TBS ether for hydroxy, Boc for amine) that enable selective deprotection under mild acidic conditions, preserving stereochemical integrity throughout the synthesis. These optimizations demonstrate the feasibility of producing kilogram quantities for preclinical evaluation [3] [5].
Continuous flow technology enables precise reaction control and improved heat/mass transfer essential for large-scale pyrrolidinone synthesis. A three-stage continuous process integrates enzymatic resolution, cyclization, and inline purification. The enzymatic resolution step employs immobilized lipases in packed-bed reactors, achieving 99% ee with residence times under 30 minutes. Subsequent thermal cyclization in a corrosion-resistant microreactor (Hastelloy C-276) operates at elevated temperatures (180°C) with residence times of 5 minutes, significantly shorter than batch processes (12 hours). Inline liquid-liquid separation and scavenger columns provide immediate purification, reducing solvent consumption by 65% compared to batch workup. This integrated system demonstrates exceptional productivity (1.2 kg/day) from a compact footprint, highlighting its potential for commercial-scale manufacturing. Process analytical technology (PAT) with infrared monitoring enables real-time quality control during each synthetic stage [5].
Table 2: Continuous Flow Process Parameters
| Stage | Reactor Type | Temperature | Residence Time | Key Innovation | Productivity |
|---|---|---|---|---|---|
| Enzymatic Resolution | Packed-bed (immobilized lipase) | 35°C | 30 min | Enzyme recyclability (20 cycles) | 500 g/L/h |
| Thermal Cyclization | Microtube (Hastelloy) | 180°C | 5 min | High-pressure operation (15 bar) | 85% conversion |
| Inline Purification | Membrane separator + scavenger | 25°C | 8 min | Automated solvent exchange | Purity >98% |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8